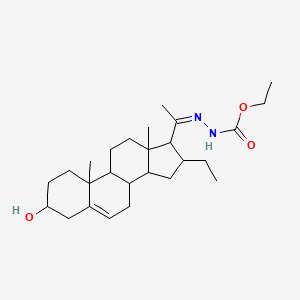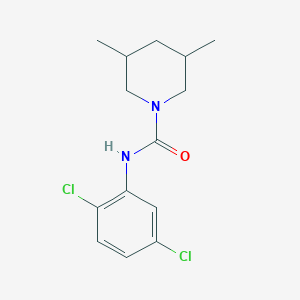![molecular formula C21H23ClN2O B5428940 N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-2-(3-pyrrolidinyl)benzamide](/img/structure/B5428940.png)
N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-2-(3-pyrrolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, a pyrrolidine ring, and a cyclopropyl group attached to the nitrogen of the amide group . The presence of the chlorine atom on the phenyl ring could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions . The presence of the chlorine atom might make the phenyl ring susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of the chlorine atom could influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c22-17-7-5-16(6-8-17)21(10-11-21)14-24-20(25)19-4-2-1-3-18(19)15-9-12-23-13-15/h1-8,15,23H,9-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIYPFVXJWVCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NCC3(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5428861.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4-propylpyrimidine](/img/structure/B5428876.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5428881.png)

![N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5428900.png)
![3-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5428920.png)
![(4R)-4-hydroxy-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5428928.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride](/img/structure/B5428933.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-propyl-2-furyl)methyl]-3-piperidinol](/img/structure/B5428948.png)

![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5428960.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5428971.png)
